molecular formula C12H10F2O2 B11881915 1-(Difluoromethoxy)-2-methoxynaphthalene

1-(Difluoromethoxy)-2-methoxynaphthalene

Katalognummer: B11881915
Molekulargewicht: 224.20 g/mol
InChI-Schlüssel: CIEGHBNAQPHKQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoromethoxy)-2-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of both difluoromethoxy and methoxy functional groups attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-2-methoxynaphthalene typically involves the introduction of the difluoromethoxy group into a naphthalene derivative. One common method is the reaction of 2-methoxynaphthalene with difluoromethylating agents under specific conditions. For instance, difluoromethylation can be achieved using difluorocarbene precursors in the presence of a base and a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation reagents and optimized reaction conditions can streamline the production process, making it more efficient and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Difluoromethoxy)-2-methoxynaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced naphthalene derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the naphthalene ring .

Wissenschaftliche Forschungsanwendungen

1-(Difluoromethoxy)-2-methoxynaphthalene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-(Difluoromethoxy)-2-methoxynaphthalene exerts its effects involves interactions at the molecular level. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

  • 1-(Trifluoromethoxy)-2-methoxynaphthalene
  • 1-(Difluoromethoxy)-2-ethoxynaphthalene
  • 1-(Difluoromethoxy)-2-hydroxynaphthalene

Comparison: 1-(Difluoromethoxy)-2-methoxynaphthalene is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct physicochemical properties. Compared to its analogs, such as 1-(Trifluoromethoxy)-2-methoxynaphthalene, the difluoromethoxy group provides a different balance of electronic and steric effects, potentially leading to variations in reactivity and biological activity .

Eigenschaften

Molekularformel

C12H10F2O2

Molekulargewicht

224.20 g/mol

IUPAC-Name

1-(difluoromethoxy)-2-methoxynaphthalene

InChI

InChI=1S/C12H10F2O2/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)16-12(13)14/h2-7,12H,1H3

InChI-Schlüssel

CIEGHBNAQPHKQF-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=CC=CC=C2C=C1)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.